2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE
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Overview
Description
2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of the cyclopentylsulfanyl group, followed by the introduction of the pyridine-3-sulfonyl group and the piperidin-4-ylmethyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylsulfanyl)-N-{[1-(pyridine-2-sulfonyl)piperidin-4-yl]methyl}acetamide
- 2-(Cyclopentylsulfanyl)-N-{[1-(pyridine-4-sulfonyl)piperidin-4-yl]methyl}acetamide
- 2-(Cyclopentylsulfanyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}acetamide
Uniqueness
The uniqueness of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds with different functional group arrangements.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c22-18(14-25-16-4-1-2-5-16)20-12-15-7-10-21(11-8-15)26(23,24)17-6-3-9-19-13-17/h3,6,9,13,15-16H,1-2,4-5,7-8,10-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCGRROGBHZWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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